3-methanesulfinyl-4H-1,2,4-triazole
Overview
Description
3-methanesulfinyl-4H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a methylsulfinyl group
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds containing the 1,2,4-triazole group are known to have significant effects against cancer cells, microbes, and various types of diseases in the human body .
Action Environment
The storage temperature for this compound is typically room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole typically involves the introduction of a methylsulfinyl group onto a triazole ring. One common method is the reaction of 1H-1,2,4-triazole with methylsulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfinyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of 3-(methylsulfonyl)-1H-1,2,4-triazole.
Reduction: Formation of 3-(methylthio)-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-methanesulfinyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-1H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
3-(methylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
1H-1,2,4-triazole: The parent compound without any substituents.
Uniqueness
3-methanesulfinyl-4H-1,2,4-triazole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methylsulfinyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-8(7)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCXNNOJBMXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284276 | |
Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-46-1 | |
Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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